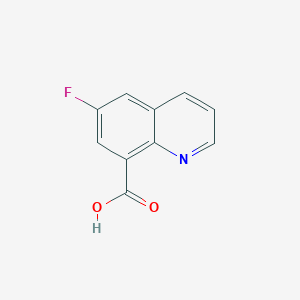

6-Fluoroquinoline-8-carboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRXPNAPTFDRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90712382 | |

| Record name | 6-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306605-84-4 | |

| Record name | 6-Fluoro-8-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306605-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90712382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinoline-8-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 6 Fluoroquinoline 8 Carboxylic Acid

Advanced Synthetic Routes to 6-Fluoroquinoline-8-carboxylic Acid

The preparation of this compound can be approached through various synthetic strategies, ranging from the optimization of classical quinoline (B57606) syntheses to the development of novel, environmentally conscious methods. A key consideration in these routes is the strategic introduction of the fluorine and carboxylic acid substituents onto the quinoline scaffold.

Optimization of Established Synthetic Procedures

While specific optimization data for the synthesis of this compound is not extensively detailed in publicly available literature, general principles of quinoline synthesis optimization can be applied. Classical methods like the Skraup synthesis, which is used to prepare the precursor 6-fluoro-8-quinolinol, can be optimized by carefully controlling reaction temperatures, catalyst loading, and purification methods to improve yields and minimize byproduct formation. The choice of oxidizing agent and acid catalyst in the Skraup reaction, for instance, can significantly impact the efficiency of the cyclization process.

Development of Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. The synthesis of quinoline derivatives has benefited from this focus, with several green approaches being reported for the broader class of compounds.

While not specifically documented for this compound, the use of advanced catalytic systems is a promising avenue for its synthesis. For related fluoroquinolone structures, Keplerate-type giant-ball nanoporous isopolyoxomolybdates, such as {Mo132}, have been employed as highly efficient and recyclable catalysts. These catalysts have demonstrated high activity in the synthesis of quinolone carboxylic acid derivatives in refluxing water, offering advantages such as short reaction times and simple product isolation. The application of such catalytic systems to the synthesis of this compound could represent a significant advancement.

The principles of green chemistry encourage the use of non-toxic solvents and reagents, as well as energy-efficient reaction conditions. For the synthesis of quinolines in general, water has been explored as a green solvent. The use of microwave irradiation in conjunction with aqueous reaction media can accelerate reaction rates and improve yields, thereby reducing the environmental impact of the synthesis.

Precursor Chemistry and Starting Material Derivations

A plausible and documented synthetic route to a key precursor of this compound involves the Skraup synthesis. This reaction utilizes 2-amino-5-fluorophenol as a starting material to produce 6-fluoro-8-quinolinol. The subsequent conversion of the 8-hydroxyl group to a carboxylic acid would be a necessary transformation to arrive at the target compound, though specific methods for this oxidation on this particular substrate are not readily found in the literature.

Another potential precursor is 8-amino-6-fluoroquinoline, which can be obtained from the reduction of 6-fluoro-8-nitroquinoline. The amino group at the 8-position could then potentially be converted to a carboxylic acid via a Sandmeyer-type reaction involving diazotization followed by cyanation and subsequent hydrolysis.

Derivatization Strategies at the Carboxylic Acid Functionality

The carboxylic acid group at the 8-position of the 6-fluoroquinoline (B108479) ring is a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as esters and amides. These transformations are typically achieved through standard organic chemistry reactions.

Chemoselective acylation has been demonstrated on the related compound 2-amino-8-quinolinol. The coupling of various carboxylic acids to the 8-hydroxy group to form C8-ester derivatives was successfully achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (DMAP). This suggests that similar conditions could be applied to the derivatization of this compound, where the carboxylic acid would first be activated and then reacted with an alcohol or an amine.

For the synthesis of ester derivatives, standard esterification conditions can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. Alternatively, the carboxylic acid can be converted to a more reactive acyl halide or activated with a coupling reagent like dicyclohexylcarbodiimide (DCC) before reaction with an alcohol.

Similarly, amide derivatives can be prepared by reacting this compound with a primary or secondary amine. This reaction is often facilitated by the use of coupling reagents to form an activated intermediate, which then readily reacts with the amine to form the amide bond.

Esterification and Amidation Reactions

The carboxylic acid group at the C-3 position of the quinolone framework is crucial for its biological activity, often engaging in interactions with DNA bases and DNA gyrase. nih.gov However, modifications of this group through esterification and amidation are common strategies to alter the compound's physicochemical properties and pharmacological profile.

Esterification:

The conversion of this compound to its corresponding esters can be achieved through various methods. A widely used laboratory and industrial method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comrug.nl This is an equilibrium reaction, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Alternative methods for esterification include reactions with dialkyl dicarbonates in the presence of a Lewis acid catalyst like magnesium chloride, or using coupling reagents such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). organic-chemistry.org

Amidation:

Amidation of this compound involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct amidation by heating a carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction forming a stable carboxylate salt. To overcome this, the carboxylic acid is typically "activated".

One common method for amidation is the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with an amine. mdpi.com Another approach involves the use of coupling reagents. For instance, dicyclohexylcarbodiimide (DCC) can be used to facilitate the one-pot synthesis of quinolone-thiazolidinone hybrids through the formation of an amide bond. mdpi.com

Recent advancements have also explored catalytic methods for direct amidation, which aim to avoid the generation of stoichiometric byproducts. mdpi.com

Formation of Anhydrides and Acid Halides

Acid halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates in the synthesis of other functional groups.

Acid Halides:

This compound can be converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgopenstax.org This reaction proceeds via a nucleophilic acyl substitution where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. libretexts.org Similarly, reaction with phosphorus tribromide (PBr₃) would yield the acid bromide. libretexts.orgopenstax.orgyoutube.com These acid halides are significantly more reactive than the parent carboxylic acid and can be readily converted into esters, amides, and other derivatives. openstax.org

Anhydrides:

Acid anhydrides can be synthesized from this compound through several routes. One method involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. khanacademy.orgnih.gov Alternatively, a dehydration coupling reaction of the carboxylic acid can be performed using various dehydrating agents such as oxalyl chloride, phosphorus pentoxide, or dicyclohexylcarbodiimide (DCC). nih.gov A more recent and efficient method involves the use of triphenylphosphine oxide and oxalyl chloride under mild conditions. nih.gov Symmetrical anhydrides can also be formed by reacting N-acylsaccharins with carboxylic acids in the presence of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). organic-chemistry.org

Cyclization Reactions involving the Carboxylic Acid Group

The carboxylic acid group of quinolones can participate in cyclization reactions to form fused heterocyclic systems. This bioisosteric replacement of the carboxylic group is a strategy employed in medicinal chemistry to design novel compounds with potentially enhanced biological activities. nih.gov For instance, quinolone-3-carboxylic acids can be condensed with ortho-substituted anilines, such as o-phenylenediamine, o-aminophenol, or o-aminobenzenethiol, in the presence of polyphosphoric acid (PPA) at elevated temperatures to yield fused derivatives. nih.gov

Another example of cyclization is the formation of lactones (cyclic esters) or lactams (cyclic amides). While specific examples for this compound are not detailed in the provided context, the general principles of intramolecular cyclization apply. For instance, an unsaturated carboxylic acid can undergo fluorocyclization in the presence of a hypervalent iodine reagent, where the reaction mechanism can proceed via either a "fluorination first and cyclization later" or a "cyclization first and fluorination later" pathway, depending on the substrate's properties. frontiersin.org

Hybridization with Heterocyclic Moieties at C-3 (General Quinolone Context)

The hybridization of the quinolone scaffold with other heterocyclic moieties at the C-3 position is a prominent strategy in drug discovery. nih.gov This approach aims to create hybrid molecules that may exhibit improved efficacy, overcome drug resistance, or possess novel biological activities. researchgate.net The carboxylic acid at C-3 is a key handle for introducing these heterocyclic systems.

One common strategy involves converting the carboxylic acid into a more reactive intermediate, which then undergoes reaction with a suitable heterocyclic precursor. For example, the carboxylic acid can be converted to its hydrazine derivative, which can then be used to construct various five-membered heterocycles. nih.gov

A notable example is the synthesis of 1,3,4-oxadiazole-tethered bis-fluoroquinolones, which have shown promising inhibitory activity against various cancer cell lines. nih.gov Similarly, new 1,3,4-thiadiazole derivatives of ciprofloxacin (B1669076) have been synthesized and investigated. nih.gov The "click chemistry" approach, particularly the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for linking quinolones with other molecules, such as triazoles. researchgate.net

Regioselective Functionalization of the Quinoline Core

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of the quinoline core, the fluorine atom at the C-6 position can influence the regioselectivity of these reactions. smolecule.comsmolecule.com The general mechanism of EAS involves the attack of the aromatic π-system on an electrophile, leading to the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For monosubstituted benzene derivatives, the position of the incoming electrophile is directed by the nature of the existing substituent. masterorganicchemistry.com While specific EAS studies on this compound are not extensively detailed in the provided search results, the fluorine atom is generally considered a deactivating but ortho-, para-directing group in electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution at Key Positions (e.g., C-7)

Nucleophilic aromatic substitution (SNA r) is a key reaction for the functionalization of the quinoline core, particularly at positions activated by electron-withdrawing groups. wikipedia.org The presence of the quinoline nitrogen and the oxo group in the fluoroquinolone scaffold makes the aromatic ring susceptible to nucleophilic attack.

The C-7 position of the fluoroquinolone core is a common site for modification, often involving the introduction of a nitrogen-based heterocycle like piperazine (B1678402) or aminopyrrolidine. nih.gov This substitution is crucial for modulating the antibacterial spectrum and pharmacokinetic properties of the resulting compounds. nih.gov For instance, a piperazine moiety at C-7 generally confers better activity against Gram-negative bacteria, while an aminopyrrolidine or an alkyl group can enhance activity against Gram-positive bacteria. nih.gov

The SNA r mechanism typically proceeds through an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. nih.govchemistrysteps.com However, recent studies suggest that some SNA r reactions may proceed through a concerted mechanism, avoiding a discrete intermediate. nih.govnih.gov

A powerful method for the functionalization of the C-7 position is the iridium-catalyzed C-H borylation of 6-fluoroquinolines. acs.orgnih.gov This reaction selectively introduces a boronic ester at the C-7 position, which can then be further transformed into various functional groups, providing access to a wide range of substituted fluoroquinolones. acs.orgnih.gov

Impact of the 8-Substituent (e.g., Nitro Group) on Reactivity

The reactivity of the quinoline ring system is significantly influenced by the nature and position of its substituents. An 8-substituent, such as a nitro group (-NO₂), plays a crucial role in dictating the chemical behavior of the molecule, particularly in derivatives of this compound. The nitro group is one of the most important functional groups in organic synthesis due to its strong electron-withdrawing ability, which activates the molecular scaffold for various transformations. nih.gov

The primary influence of the 8-nitro group stems from its powerful electron-withdrawing nature. This property deactivates the entire aromatic system towards electrophilic substitution. However, this deactivation is not uniform across the quinoline rings. In acidic conditions, the quinoline nitrogen is protonated, forming a quinolinium ion. This positively charged species further deactivates the pyridine ring, making the benzene ring the preferred site for electrophilic attack. stackexchange.com Consequently, electrophilic substitution, such as further nitration, occurs preferentially at the C-5 and C-8 positions of the benzene ring. stackexchange.com

Conversely, the electron-deficient character imparted by the nitro group activates the quinoline scaffold for nucleophilic attack. nih.gov This activation is particularly pronounced in facilitating reactions with nucleophilic reagents. nih.gov Furthermore, the nitro group can act as a good leaving group in addition-elimination reactions, a process known as cine-substitution. nih.gov For instance, in trinitroquinolone, nucleophiles readily attack the C-4 position, leading to the elimination of the vicinal nitro group and the formation of a 4-substituted product. nih.gov

In some molecular arrangements, steric factors involving the 8-nitro group can dramatically alter reactivity. For example, in 1-methyl-3,6,8-trinitro-2-quinolone, steric repulsion between the 1-methyl group and the 8-nitro group disrupts the coplanarity of the quinoline ring system. This loss of aromaticity in the pyridone ring transforms it into a highly activated nitroalkene, making it susceptible to cycloaddition reactions. nih.gov

The 8-nitro group also serves as a versatile synthetic precursor. It can be readily reduced to an 8-amino group, which is a key intermediate for a wide range of further functionalizations. This amino group can be a directing group in its own right for subsequent reactions or can be transformed into other functionalities. orientjchem.org The synthesis of compounds like 7-Chloro-1-Alkyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid provides a key synthon where the 8-nitro group is strategically positioned for subsequent chemical modifications. orientjchem.org

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds, including the this compound scaffold. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. A prominent strategy involves the use of the carboxylic acid group at the C-8 position, or a derivative thereof, as a directing group to guide C-H activation at other positions on the quinoline ring. nih.govresearchgate.net

The 8-aminoquinoline moiety, formed by creating an amide bond between the carboxylic acid and 8-aminoquinoline, is a particularly effective bidentate directing group for palladium-catalyzed C-H functionalization. nih.govresearchgate.net This auxiliary directs the palladium catalyst to selectively activate and functionalize specific C-H bonds. This approach has been successfully used for the β-arylation and alkylation of sp³ and sp² C-H bonds in carboxylic acid derivatives. nih.gov

Another key strategy involves the use of quinoline N-oxides. The N-oxide functionality can act as a directing group, facilitating palladium-catalyzed C-H activation selectively at the C-8 position for reactions like acylation and arylation. acs.orgresearchgate.net The catalyst forms a chelated palladacycle intermediate with the N-oxide, which favors regioselective functionalization at the C-8 position. researchgate.net

Furthermore, palladium catalysis is extensively used in cross-coupling reactions where a halogenated quinoline serves as the substrate. For instance, palladium-catalyzed aminocarbonylation of iodo-substituted quinolines is an efficient method to introduce amide functionalities. researchgate.netmdpi.com These reactions can be highly regioselective; for example, in 5,7-diiodo-8-benzyloxyquinoline, selective aminocarbonylation occurs at the C-5 position, leaving the C-7 iodo group available for subsequent transformations. researchgate.net A decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids with arylboronic acids, catalyzed by palladium, offers a direct pathway to arylated quinolines from the parent carboxylic acid. organic-chemistry.org

| Reaction Type | Quinoline Substrate | Directing Group / Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

| C-H Arylation | Carboxylic Acid Derivative | 8-Aminoquinoline Amide | Aryl Iodide | Pd(OAc)₂, Base | β-Arylated Carboxylic Acid Derivative | nih.gov |

| C-H Acylation | Quinoline N-Oxide | N-Oxide | α-Oxocarboxylic Acid | Palladium Catalyst | 8-Acyl Quinoline | researchgate.net |

| C-H Arylation | Quinoline N-Oxide | N-Oxide | Organoboranes | Ru or Rh Catalyst | 8-Aryl Quinoline | rsc.org |

| Aminocarbonylation | 5,7-Diiodo-8-benzyloxyquinoline | Iodo Group | Amine, CO | Pd(0) Catalyst | 5-Carboxamido-7-iodo-8-benzyloxyquinoline | researchgate.net |

| Decarbonylative Suzuki Coupling | Heterocyclic Carboxylic Acid | Carboxylic Acid | Arylboronic Acid | Palladium Catalyst | Arylated Heterocycle | organic-chemistry.org |

Stereoselective Synthesis and Chiral Modifications

The development of stereoselective synthetic methods for quinoline derivatives is of significant interest due to the importance of chirality in biologically active molecules. Achieving enantiomeric or diastereomeric purity often requires sophisticated strategies, including the use of chiral catalysts, auxiliaries, or starting materials.

One approach to introduce chirality is through asymmetric catalysis. For example, enantiomerically enriched 2-aryl-2,3-dihydroquinolin-4(1H)-ones can be prepared via a one-pot synthesis using a chiral phosphoric acid catalyst that facilitates an intramolecular aza-Michael addition. nih.gov Although this example modifies a dihydroquinolone, the principle of using chiral Brønsted acids or other catalysts is applicable to the synthesis of various chiral quinoline scaffolds.

Another strategy involves the covalent attachment of a chiral auxiliary to the quinoline core. For instance, new chiral derivatizing reagents have been synthesized by linking a quinoline moiety to the chiral amino acid L-proline. researchgate.net These reagents can then be used to form diastereomers with racemic compounds, which can be separated using standard techniques like RP-HPLC. researchgate.net This "indirect" method allows for the resolution of enantiomers by converting them into separable diastereomeric pairs.

The directing groups used in C-H activation can also present challenges and opportunities for stereoselective synthesis. While the bidentate nature of the 8-aminoquinoline directing group is highly effective for controlling regioselectivity, it can make enantioselective control difficult because it occupies two coordination sites on the metal catalyst, leaving little room for a chiral ligand to effectively induce asymmetry. acs.org A proposed solution to this challenge is to employ monodentate directing groups in conjunction with bidentate chiral ligands, a strategy designed to achieve both high regio- and enantioselectivity in metal-catalyzed functionalizations. acs.org

| Strategy | Method | Chiral Source | Example Application | Outcome | Reference |

| Asymmetric Catalysis | Intramolecular aza-Michael Addition | Chiral Phosphoric Acid | Synthesis of 2-aryl-2,3-dihydro-4-quinolones | Enantiomerically enriched quinolones | nih.gov |

| Chiral Derivatizing Agent | Diastereomer Formation & Separation | L-proline | Enantioseparation of β-blockers | Resolved enantiomers | researchgate.net |

| Chiral Induction | Control of Helical Conformation | Terminal Chiral Amino Group | Quinoline-derived oligoamide foldamers | Preferred helical handedness (P or M) | acs.org |

| Stereoselective C-H Activation | Ligand-Controlled Asymmetry | Bidentate Chiral Ligand | Proposed for hydroamination of alkenes | Potential for regio- and enantioselective synthesis | acs.org |

Medicinal Chemistry and Biological Activity Studies of Derivatives Incorporating 6 Fluoroquinoline 8 Carboxylic Acid

Structure-Activity Relationship (SAR) Investigations

The potency and spectrum of activity of quinolone antibiotics are highly dependent on the nature and position of various substituents on the core ring system. oup.com The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety is recognized as the essential pharmacophore for binding to DNA gyrase. researchgate.net

Substituents at the C-8 position of the quinolone ring play a crucial role in modulating the biological activity of these compounds. The introduction of a methyl or methoxy (B1213986) group at this position has been shown to enhance activity, particularly against Gram-positive bacteria. oup.comasm.org This enhancement is attributed to an increase in clinically useful activity against both DNA gyrase and topoisomerase IV. oup.com For instance, a C-8-methoxyl group has been demonstrated to improve the bacteriostatic action against Mycobacterium tuberculosis and enhance the lethal action against gyrase mutants of M. bovis BCG. asm.org

Furthermore, C-8 substituents can influence the selection of resistant mutants. A C-8-methoxyl substituent, for example, has been found to be more effective at reducing the selection of resistant mutants when compared to a C-8-H control. asm.org However, the size of the substituent at C-8 is critical, as even a slightly larger group, such as an ethyl derivative, can diminish activity against both Gram-positive and Gram-negative bacteria. oup.com The fusion of the N-1 and C-8 positions into a ring structure, as seen in levofloxacin (B1675101), can increase activity against Gram-positive bacteria but may slightly decrease activity against Pseudomonas aeruginosa. nih.gov

| Position | Substituent | Effect on Activity |

| C-8 | Methyl | Enhances Gram-positive activity. oup.com |

| C-8 | Methoxy | Enhances Gram-positive activity and reduces resistance selection. oup.comasm.org |

| C-8 | Ethyl | Diminishes activity against Gram-positive and Gram-negative bacteria. oup.com |

| C-7 | Piperazine (B1678402) ring | Increases potency against Gram-negative bacteria. nih.gov |

| C-7 | Pyrrolidine ring | Improves activity against Gram-positive bacteria. nih.gov |

| N-1 | Cyclopropyl (B3062369) group | Optimal for overall antibacterial activity. oup.com |

| N-1/C-8 | Fused ring (e.g., levofloxacin) | Increases Gram-positive activity. nih.gov |

The introduction of a fluorine atom at the C-6 position was a pivotal moment in the development of quinolone antibiotics, leading to the class known as fluoroquinolones. This substitution significantly enhances antibacterial potency. nih.gov The 6-fluoro group augments the binding of the compound to the DNA gyrase complex and improves its penetration through the bacterial cell membrane. researchgate.net This leads to a marked improvement in antimicrobial activity compared to their non-fluorinated analogs. karger.com The presence of the C-6 fluoro substituent is a common feature in many of the newer and more potent fluoroquinolones. nih.gov While most clinically used quinolones contain a fluorine at the C-6 position, some research has explored des-fluoro(6) quinolones which have shown antibacterial activity similar to fluorinated quinolones but with potentially lower toxicity in some cases. nih.gov

Development of Novel Antimicrobial Agents

The chemical tractability of the 6-fluoroquinoline-8-carboxylic acid scaffold has enabled the development of numerous derivatives with a broad spectrum of antibacterial activity, targeting both Gram-positive and Gram-negative pathogens. la.gov

Modifications to the 6-fluoroquinoline (B108479) core have yielded compounds with potent activity against a range of Gram-positive bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. asm.orgacs.org The introduction of a methyl or methoxy group at the C-8 position is a key strategy for enhancing Gram-positive activity. oup.com For example, the combination of a C-6 amino group and a C-8 methyl group has been shown to be effective in increasing activity against Gram-positive bacteria. acs.org Furthermore, certain C-7 substituents, such as a 1,2,3,4-tetrahydroisoquinolinyl group, have resulted in derivatives with superior activity against Gram-positive bacteria, including ciprofloxacin-resistant MRSA, when compared to ciprofloxacin (B1669076) itself. acs.org Some novel des-F(6)-quinolones have also demonstrated potent activity against various Gram-positive cocci. asm.org

Derivatives of this compound have also demonstrated significant activity against Gram-negative bacteria. nih.govresearchgate.net The presence of a piperazine ring at the C-7 position is a well-established strategy for enhancing potency against Gram-negative organisms, including Pseudomonas aeruginosa. nih.govla.gov The combination of a C-6 fluorine atom, a C-7 piperazinyl ring, and an N-1 cyclopropyl group, as seen in ciprofloxacin, results in high activity against Gram-negative species. researchgate.net Research has also shown that the introduction of an additional fluorine atom at the C-8 position can further modulate the antibacterial spectrum. msu.edu For instance, certain 7-substituted-6,8-difluoroquinolone derivatives have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov

| Derivative Class | Target Bacteria | Key Structural Features |

| 6-Amino-8-methylquinolones | Gram-positive bacteria (including MRSA) | C-6 amino group, C-8 methyl group, specific C-7 rings. acs.org |

| Des-F(6)-quinolones | Gram-positive cocci | Lacks C-6 fluorine, specific C-7 substituents. asm.org |

| C-7 Piperazinyl derivatives | Gram-negative bacteria (including P. aeruginosa) | C-7 piperazine ring, often with N-1 cyclopropyl and C-6 fluorine. researchgate.netnih.gov |

| 6,8-Difluoroquinolones | Gram-positive and Gram-negative bacteria | C-6 and C-8 fluorine atoms, various C-7 substituents. nih.govmsu.edu |

Activity against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacterial strains presents a formidable challenge to global health. nih.gov Derivatives of this compound are being investigated as a potential solution to this growing crisis. Research has shown that certain structural modifications to the fluoroquinolone nucleus can lead to compounds with significant activity against these resistant pathogens. nih.govresearchgate.net

For instance, the introduction of a 7-haloanilino substituent to an 8-nitrofluoroquinolone core has yielded derivatives with notable antibacterial properties against both standard and resistant Gram-positive strains. researchgate.net Specifically, 2-chloro and 3-chloro aniline (B41778) derivatives have demonstrated significant activity against standard S. aureus, with the 3-chloro derivative showing a minimum inhibitory concentration (MIC) of 0.9 μg/ml. researchgate.net Both compounds also exhibited good activity against resistant strains of S. aureus. researchgate.net

Similarly, a study on quinoline-2-one derivatives identified compounds with potent activity against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c , a chloro-substituted derivative, was particularly effective with MIC values of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococcus (VRE). nih.gov These findings suggest that the quinoline (B57606) scaffold is a promising starting point for developing new antibiotics to combat drug-resistant infections. nih.gov

| Compound | Substituent | Organism | MIC (µg/mL) |

| 3-chloro aniline derivative | 3-chloro aniline | S. aureus | 0.9 |

| 6c | Chloro | MRSA | 0.75 |

| 6c | Chloro | VRE | 0.75 |

Antitubercular Properties of Derivatives

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from an infectious agent, with multidrug-resistant TB (MDR-TB) posing a significant public health threat. nih.govresearchgate.net Fluoroquinolones are crucial in the treatment of both MDR-TB and for patients who cannot tolerate first-line drugs. nih.govresearchgate.net

Ester prodrugs of fluoroquinolones like levofloxacin and ciprofloxacin have been developed to improve lipophilicity and enhance delivery into mycobacterial cells. nih.govresearchgate.net While some of these derivatives showed reduced antitubercular activity, potentially due to inefficient activation of the prodrug, they displayed bioactivity against other fluoroquinolone-resistant bacteria. nih.govresearchgate.net This suggests a different mechanism of action and highlights the potential for further modifications of the carboxylic acid group to create effective agents against resistant TB strains. nih.govresearchgate.net

Research into 6-dialkylaminopyrimidine carboxamides, identified from a high-throughput screening, has revealed a novel series of compounds with potent antitubercular activity. acs.org These compounds were active against clinical M. tuberculosis strains and showed no cross-resistance with existing TB drugs, indicating a novel mechanism of action. acs.org

Exploration of Non-Antimicrobial Applications

The versatile scaffold of fluoroquinolones has prompted investigations into their therapeutic potential beyond infectious diseases. dntb.gov.ua Reports of their antiproliferative effects on cancer cells have spurred research into developing fluoroquinolone derivatives as anticancer agents. dntb.gov.ua

Antiviral Potentials (e.g., Anti-HIV)

The therapeutic utility of quinolone derivatives extends to antiviral applications, particularly in the context of Human Immunodeficiency Virus (HIV). researchgate.net The introduction of an aryl group at the piperazine moiety of a fluoroquinolone can shift its activity from antibacterial to antiviral, with specific action against HIV. researchgate.net

A series of 6-aminoquinolone compounds have been evaluated for their in vitro activity against HIV-1. nih.gov Compound 12a , which features a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was found to be the most potent inhibitor of HIV-1 replication. nih.gov Interestingly, replacing the C-6 amino group with a fluorine atom resulted in decreased antiviral activity, highlighting the importance of specific substituents for anti-HIV efficacy. nih.gov These active quinolone derivatives are thought to act by interacting with TAR RNA, suggesting a nucleic acid-targeted mechanism. researchgate.netnih.gov

Furthermore, enoxacin (B1671340) has been demonstrated to strongly inhibit HIV-1 replication in a cell-type-specific manner. ethz.ch This effect is not shared by the related fluoroquinolone nalidixic acid, suggesting that the 6-fluoro and 7-piperazin-1-yl substituents of enoxacin are crucial for its anti-HIV-1 activity. ethz.ch

| Compound | Key Structural Features | Target | Activity |

| 12a | 6-amino, N-1 methyl, C-7 4-(2-pyridyl)-1-piperazine | HIV-1 Replication | Most active in series (EC50 = 0.1 µM) |

| Enoxacin | 6-fluoro, 7-piperazin-1-yl | HIV-1 Replication | Strong inhibition |

Combinatorial Chemistry and Library Synthesis

The core structure of this compound serves as a valuable scaffold in combinatorial chemistry for the generation of large, diverse chemical libraries. The synthetic versatility of the quinoline ring system allows for the systematic introduction of a wide array of substituents at various positions, leading to the creation of focused derivative libraries. These libraries are instrumental in exploring the structure-activity relationships (SAR) and identifying novel therapeutic agents.

The primary points of diversification on the quinolone scaffold typically include the N-1, C-7, and to a lesser extent, the C-8 positions. For instance, in the synthesis of related fluoroquinolone libraries, the C-7 position is often modified by introducing diverse amines, such as piperazinyl or pyrrolidinyl groups. These groups can be further substituted to modulate properties like potency, spectrum of activity, and pharmacokinetics. msu.edunih.gov The N-1 position is another critical site for modification, where various alkyl and aryl groups can be attached. msu.edunih.gov The synthesis of these libraries often employs parallel synthesis techniques, enabling the rapid production of numerous analogs from a common intermediate derived from this compound.

Once a library of derivatives based on the this compound scaffold is synthesized, high-throughput screening (HTS) is employed to rapidly assess the biological activity of each compound. nih.gov HTS utilizes automated, miniaturized assays to test thousands of compounds against a specific biological target, such as a bacterial enzyme or a cancer cell line. nih.gov This process allows for the efficient identification of "hits"—compounds that exhibit a desired level of activity.

For example, libraries of fluoroquinolone derivatives are commonly screened for their antibacterial potency against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.govorientjchem.org The primary metric for antibacterial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov

A study on related 1-aryl-6,8-difluoroquinolones demonstrated the power of such screening. By evaluating a series of compounds with different substituents at the N-1 and C-7 positions, researchers identified key structural features that enhance antibacterial potency. msu.edunih.gov For instance, a 2,4-difluorophenyl group at the N-1 position combined with a 3-amino-1-pyrrolidinyl group at the C-7 position was found to yield the greatest in vitro antibacterial potency. nih.gov

Below is a data table compiled from research findings on related fluoroquinolone derivatives, illustrating typical results from such a screening process against various bacterial strains.

| Compound ID | N-1 Substituent | C-7 Substituent | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25 | 0.015 | 0.25 |

| Compound A | 4-Fluorophenyl | Piperazinyl | 0.1 | 0.1 | 0.78 |

| Compound B | 4-Fluorophenyl | 4-Methylpiperazinyl | 0.1 | 0.1 | 0.78 |

| Compound C | 2,4-Difluorophenyl | 3-Aminopyrrolidinyl | 0.02 | 0.05 | 0.39 |

Data synthesized from findings on related fluoroquinolone analogs for illustrative purposes. msu.edu

The results from HTS not only identify promising lead compounds but also provide crucial data for building robust Structure-Activity Relationship (SAR) models, which guide the next cycle of drug design and optimization. semanticscholar.org

Prodrug and Drug Delivery System Design

A common prodrug strategy for quinolone carboxylic acids involves the esterification of the C-3 carboxylic acid group. This modification masks the polar carboxylic acid, increasing the lipophilicity of the molecule. The resulting ester prodrug can more readily cross biological membranes, such as the intestinal wall for oral absorption or the bacterial cell wall. Once inside the target cell or systemic circulation, endogenous esterase enzymes cleave the ester bond, releasing the active carboxylic acid form of the drug. This approach can significantly improve the oral bioavailability and cellular penetration of the parent compound.

In addition to small-molecule prodrugs, sophisticated drug delivery systems are being explored. These include the encapsulation of fluoroquinolone derivatives into nanoparticle-based carriers, such as liposomes or polymeric nanoparticles. These delivery systems can protect the drug from premature degradation, control its release profile, and potentially target the drug to specific sites of infection or disease. For example, formulating a fluoroquinolone into a nanoparticle system could enhance its accumulation in bacterial biofilms, which are notoriously difficult to treat with conventional antibiotics.

Coordination Chemistry and Metal Complexation of 6 Fluoroquinoline 8 Carboxylic Acid Derivatives

Ligand Properties of the Quinolone Carboxylic Acid Moiety

The quinolone carboxylic acid moiety, a core component of 6-fluoroquinoline-8-carboxylic acid, possesses distinct features that enable it to act as a versatile ligand in coordination chemistry. nih.gov The presence of a carboxylic acid group at one position and a carbonyl oxygen atom at another allows for multiple modes of binding to metal centers. nih.govnih.gov

Bidentate Coordination Modes via Carboxyl and Carbonyl Oxygens

The most prevalent coordination mode for quinolone carboxylic acids, including this compound, is as a bidentate ligand. nih.govisca.me This involves the deprotonated carboxyl group and the adjacent carbonyl oxygen atom binding to a single metal ion, forming a stable chelate ring. nih.govajgreenchem.com This bidentate chelation is a common feature observed in a wide range of metal complexes with quinolone-based ligands. isca.me For instance, in many documented transition metal complexes, the quinolone ligand binds to the metal center through one of the oxygen atoms of the deprotonated carboxylato group and the pyridone oxygen atom. isca.me

Unidentate and Bridging Ligand Behavior

While bidentate coordination is common, the quinolone carboxylic acid moiety can also exhibit other binding behaviors. nih.govnih.gov Under certain conditions, it can function as a unidentate ligand, where only one of its potential donor atoms, such as the terminal piperazinyl nitrogen in some derivatives, coordinates to the metal ion. nih.gov

Furthermore, these ligands can act as bridging ligands, connecting two or more metal centers. wikipedia.org This bridging can occur in various ways, leading to the formation of polynuclear or polymeric complexes. isca.me In such structures, multiple coordination modes can be present simultaneously. nih.govnih.gov The ability to bridge metal ions contributes to the structural diversity of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes

A significant number of transition metal complexes involving fluoroquinolone ligands have been synthesized and studied. These complexes often feature the common bidentate coordination through the carboxyl and carbonyl oxygens. For example, complexes of copper(II) with fluoroquinolone ligands have been synthesized and characterized, showing a square pyramidal geometry where the fluoroquinolone coordinates through the carboxyl and exocyclic oxygens. nih.gov Similarly, manganese(II) and cobalt(II) have been reported to form complexes with fluoroquinolone ligands. mdpi.comnih.gov The synthesis of these complexes often involves reacting the fluoroquinolone with the corresponding metal chloride salt. nih.gov

Lanthanide Ion Complexes

The interaction of quinolone carboxylic acids extends to lanthanide ions. While specific details on lanthanide complexes of this compound are less prevalent in the provided search results, the general principles of quinolone coordination suggest the potential for complex formation. The coordination would likely involve the same carboxyl and carbonyl oxygen donor atoms.

Spectroscopic Analysis of Coordination (e.g., IR, NMR)

Spectroscopic methods are crucial for elucidating the coordination environment of the metal complexes.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining how the ligand binds to the metal ion. The positions of the characteristic vibrational bands of the carboxylic acid and carbonyl groups in the IR spectrum of the free ligand are compared to those in the spectrum of the metal complex. A significant shift in the stretching frequencies of the C=O (carbonyl) and COO- (carboxylate) groups upon complexation provides strong evidence of coordination. For instance, in copper(II) and cobalt(II) complexes with a fluoroquinolone ligand, the IR spectra show distinct bands for the pyridone C=O stretch and the asymmetric and symmetric COO- stretches, confirming the bidentate coordination. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help identify the binding sites. ajol.info Partition constants, which are important for understanding the behavior of these complexes, are often determined using NMR. nih.gov

Biological Implications of Metal Complexation

The interaction of this compound and its derivatives with metal ions has profound biological consequences. This complexation can significantly modulate the therapeutic properties of the parent compound, influencing its antibacterial potency, bodily absorption, and fundamental mechanism of action.

Enhancement or Alteration of Antibacterial Activity

The formation of metal complexes with fluoroquinolone derivatives can either enhance or, in some cases, diminish their inherent antibacterial activity. researchgate.net The outcome is often dependent on the specific metal ion, the bacterial strain, and the structure of the resulting complex. Research has demonstrated that many metal complexes exhibit antimicrobial activity equal to or greater than the parent fluoroquinolone. nih.gov

One proposed mechanism for enhanced activity is the increased lipophilicity of the metal complex compared to the free ligand. ajrconline.org This increased fat-solubility can facilitate the drug's passage through the bacterial cell membrane, leading to higher intracellular concentrations and more effective bacterial killing. ajrconline.org For instance, an iron(III) complex of ciprofloxacin (B1669076), a widely used fluoroquinolone, demonstrated superior antibacterial activity against Escherichia coli and Staphylococcus aureus when compared to ciprofloxacin alone. ajrconline.org

Conversely, the interaction with certain metal ions, particularly those found in antacids or multivitamin supplements, can lead to the formation of sparingly soluble complexes. researchgate.net This can decrease the effective concentration of the drug available for absorption, thereby reducing its activity. researchgate.net

Studies on various metal complexes have quantified their antimicrobial effects using the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium.

| Compound/Complex | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Ruthenium(II) Complex 28 | M. smegmatis | 2 | mdpi.com |

| Gentamicin (Control) | MRSA (MR 4393) | 16 | mdpi.com |

| Unnamed Ruthenium(II) Complex | MRSA (MR 4393) | 4-8 | mdpi.com |

| Unnamed Ruthenium(II) Complex | MRSA (MR 4549) | 4-8 | mdpi.com |

| Dioxomolybdenum(VI) Complexes | C. albicans, E. coli, P. aeruginosa, S. aureus | 62.5–500 | mdpi.com |

Influence on Bioavailability and Pharmacokinetics

The complexation of fluoroquinolones with metal ions is a critical factor influencing their bioavailability and pharmacokinetics. nih.govmdpi.com Bioavailability, the proportion of a drug that enters the circulation when introduced into the body and is able to have an active effect, can be significantly reduced by chelation. mdpi.com

When fluoroquinolones are co-administered with products containing metal ions such as aluminum, magnesium, calcium, iron, or zinc (commonly found in antacids and mineral supplements), they can form stable, poorly soluble complexes in the gastrointestinal tract. researchgate.netnih.gov This process reduces the amount of free drug available for absorption into the bloodstream, leading to lower serum and tissue concentrations and potentially compromising therapeutic efficacy. nih.gov The pharmacokinetic profile, including absorption rate and half-life, is consequently altered. nih.gov

Impact on Mechanism of Action (e.g., DNA Gyrase Inhibition)

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for DNA replication, recombination, and repair. nih.gov Fluoroquinolones function by stabilizing a ternary complex consisting of the enzyme, the bacterial DNA, and the drug molecule itself. nih.govnih.gov This stabilization traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately bacterial cell death. nih.govnih.gov

Metal ions, particularly magnesium (Mg²⁺), are believed to play an integral role in this process. researchgate.netnih.gov The interaction is thought to be mediated by a magnesium-water bridge that connects the drug molecule to specific amino acid residues within the enzyme, stabilizing the drug-enzyme-DNA complex. nih.gov The carboxylic acid and keto-oxygen groups on the quinolone core are essential for this metal-mediated binding. nih.gov

Complexation with other transition metals can further modulate this mechanism. Studies have shown that certain metalloantibiotics (metal-fluoroquinolone complexes) are more effective inhibitors of E. coli DNA gyrase and topoisomerase IV than the free drug. mdpi.com This suggests that the metal ion can enhance the binding affinity of the drug for its target, thereby potentiating its inhibitory action. mdpi.com Typically, DNA gyrase is the main target in Gram-negative bacteria, while topoisomerase IV is the primary target in Gram-positive bacteria. nih.govmdpi.com

Chelation Effects on Drug Efficacy

Chelation, the process of forming a complex with a metal ion, is central to both the therapeutic action and potential interactions of this compound derivatives. The same chemical groups responsible for antibacterial activity—the 3-carboxylic acid and 4-keto oxygen—are also the primary sites for metal chelation. nih.gov

The effect of chelation on drug efficacy is twofold:

Reduction of Efficacy: As previously discussed, the formation of stable, insoluble chelates with polyvalent cations in the digestive tract can significantly impair the oral absorption of fluoroquinolones, leading to reduced efficacy. researchgate.netmdpi.com

Enhancement of Efficacy: Conversely, the formation of certain metal complexes can enhance efficacy. This can occur through several mechanisms. The complex may have improved permeability across bacterial membranes, or the metal ion itself may possess intrinsic antimicrobial properties that complement the action of the fluoroquinolone. ajrconline.org Furthermore, the specific geometry and electronic properties of the metal complex can lead to a more favorable interaction with the target enzymes, DNA gyrase and topoisomerase IV, thereby increasing the drug's potency. mdpi.com

Analytical Applications of Metal Complexes

The strong chelating ability of quinolone derivatives, including this compound, has been exploited for various analytical applications. The formation of stable, often colored or fluorescent, complexes with metal ions provides a basis for their detection and quantification. nih.gov

Metal Ion Detection

The complexation of this compound and related compounds with metal ions can be used to determine the presence and concentration of those ions in a sample. nih.gov This application is based on the principle that the formation of the metal-ligand complex results in a measurable change in a physical property, most commonly fluorescence. uci.edu

Many metal complexes of quinoline (B57606) derivatives, such as 8-hydroxyquinoline (B1678124), exhibit intense fluorescence upon chelation, even though the ligand itself may be non-fluorescent. uci.edu This non-fluorescent to fluorescent transition upon binding makes these compounds highly sensitive reagents for metal ion analysis. uci.edu For example, 8-hydroxyquinoline-5-sulfonic acid forms fluorescent chelates with at least 42 different metal species, with cadmium yielding a particularly strong fluorescent signal in aqueous solutions. uci.edu This property allows for the development of fluorometric methods for determining trace amounts of metal ions in various matrices. nih.govuci.edu The specificity and sensitivity of these methods can be tuned by modifying the quinoline structure and controlling experimental conditions like pH. uci.edu

No Direct Role of this compound in Quinolone Determination Found in Current Research

Despite a thorough review of scientific literature, there is no direct evidence to suggest that this compound is utilized as a standard, metabolite, or internal standard in the analytical determination of other quinolone antibiotics. While numerous methods exist for the quantification of widely used fluoroquinolones, the specific application of this compound in these analytical procedures is not documented in the available research.

The determination of quinolone antibiotics in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for quality control, pharmacokinetic studies, and monitoring of residues. The primary analytical techniques employed for this purpose are high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence (FLD) detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org These methods are valued for their sensitivity, specificity, and ability to separate and quantify multiple quinolones within a single analysis. nih.gov

In many of these validated analytical methods, an internal standard is used to ensure the accuracy and precision of the results by compensating for variations during sample preparation and analysis. nih.gov Commonly used internal standards for fluoroquinolone analysis include other fluoroquinolones that are not expected to be present in the sample, or isotopically labeled versions of the analytes, such as ciprofloxacin-d8 (B20083) or ofloxacin-d3. nih.gov However, a review of the literature did not identify any instances of this compound being used for this purpose.

Furthermore, research into the metabolism of clinically significant fluoroquinolones like levofloxacin (B1675101) has identified metabolites such as N-oxide and desmethyllevofloxacin. nih.gov The analysis of these metabolites is important for understanding the drug's pharmacokinetics. There is no indication from the reviewed literature that this compound is a known metabolite of any commercially available fluoroquinolone antibiotic.

While the synthesis of various fluoroquinolone derivatives is an active area of research for the development of new antimicrobial agents and other applications, the use of this compound or its close derivatives as analytical standards for other quinolones has not been reported. nih.govorientjchem.org

Analytical Techniques for Quinolone Determination

Several sophisticated analytical methods are routinely used for the detection and quantification of fluoroquinolone antibiotics. These methods are essential for ensuring the safety and efficacy of these drugs.

| Analytical Technique | Detection Method | Application |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) or Fluorescence (FLD) | Quantification in pharmaceutical formulations and biological fluids. nih.govrdd.edu.iq |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometry | Highly sensitive and specific determination of residues in complex matrices like food and environmental samples. japsonline.com |

| Capillary Electrophoresis (CE) | Ultraviolet (UV) or Fluorescence (FLD) | Separation and analysis of fluoroquinolones. nih.gov |

| Spectrophotometry | UV-Visible Spectroscopy | Simple and cost-effective determination in pharmaceutical dosage forms. rdd.edu.iq |

These methods, often in combination, provide the necessary tools for the comprehensive analysis of quinolone antibiotics.

Computational Chemistry and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding the interactions between fluoroquinolones and their biological targets at a molecular level.

Modeling Binding to Bacterial Topoisomerases (DNA Gyrase, Topoisomerase IV)

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. mdpi.com Molecular docking studies have been crucial in visualizing how these drugs bind to and stabilize the enzyme-DNA cleavage complex, ultimately leading to bacterial cell death. nih.gov

DNA Gyrase: Docking analyses of fluoroquinolone derivatives based on the 6-fluoroquinolone scaffold with DNA gyrase (e.g., from Staphylococcus aureus or E. coli) consistently reveal key interactions within the binding pocket. nih.govnih.govsemanticscholar.org The core structure, featuring the carboxylic acid at position 3 and the ketone at position 4, is essential for binding. It typically forms a water-metal ion bridge with conserved serine and aspartate/glutamate residues in the GyrA subunit. d-nb.info For instance, docking studies with E. coli DNA gyrase B (PDB ID: 6F86) showed binding affinities for quinoline (B57606) derivatives ranging from -6.1 to -7.2 kcal/mol. researchgate.net Hydrogen bonds and π-π stacking interactions are critical for stabilizing the ligand-protein complex. nih.gov

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. mdpi.com Docking simulations indicate that fluoroquinolones bind to topoisomerase IV in a manner analogous to DNA gyrase, interacting with homologous residues in the ParC subunit. nih.gov Studies have shown that modifications at the C-7 position of the fluoroquinolone ring significantly influence the binding affinity and selectivity towards either DNA gyrase or topoisomerase IV. researchgate.net For example, a study on thiosemicarbazide (B42300) derivatives showed inhibitory activity against topoisomerase IV, suggesting that the scaffold could be optimized for targeting this enzyme. frontiersin.org

Table 1: Representative Molecular Docking Results for Fluoroquinolone Derivatives with Bacterial Topoisomerases

| Compound Type | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Source(s) |

|---|---|---|---|---|

| Pefloxacin Hydrazones | S. aureus DNA Gyrase (2XCS) | -7.73 | Not Specified | nih.gov |

| Quinolone Derivatives | E. coli DNA Gyrase B (6F86) | -6.1 to -7.2 | Not Specified | researchgate.net |

| Fluoroquinolone Derivatives | Topoisomerase II DNA Gyrase (2XCT) | Not Specified | Not Specified | nih.govsemanticscholar.org |

Note: Docking scores and specific interactions can vary based on the software, force field, and specific derivative being studied. The table presents examples from the literature.

Interaction with Mammalian Targets (e.g., TRBP for anticancer activity)

While highly selective for bacterial enzymes, fluoroquinolones can also interact with mammalian topoisomerases, which is a key mechanism behind their observed anticancer activity. mdpi.comresearchgate.net The target in human cells is typically topoisomerase IIα. researchgate.netnih.gov

Although the specific interaction with the TAR RNA-binding protein (TRBP) for 6-fluoroquinoline-8-carboxylic acid is not extensively detailed in available literature, some fluoroquinolones like enoxacin (B1671340) have been shown to enhance miRNA processing in a TRBP-dependent manner. researchgate.net This suggests a mechanism of action distinct from topoisomerase inhibition. researchgate.net

More commonly, computational studies focus on the interaction with human topoisomerase II. Docking of quinoline derivatives into the ATP-binding site of human topoisomerase IIα (PDB ID: 4FM9) has yielded binding affinities ranging from -6.8 to -7.4 kcal/mol. researchgate.net DFT calculations combined with spectroscopy have been used to analyze the stable complex formed between ciprofloxacin (B1669076) and human topoisomerase-IIβ, identifying hydrogen bonds, π-π stacking, and electrostatic interactions as the main stabilizing forces. als-journal.com These interactions are believed to cause replication-dependent DNA damage and induce apoptosis in cancer cells. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Prediction of Biological Activity Based on Molecular Descriptors

QSAR models have been successfully developed to predict the antibacterial and anticancer activities of fluoroquinolone derivatives. researchgate.net These models use various molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. By correlating these descriptors with experimentally measured activities (like Minimum Inhibitory Concentration, MIC), a predictive model can be built.

For antibacterial activity against DNA gyrase, descriptors related to the molecule's shape, electronic properties, and hydrophobicity are often employed. nih.gov For anticancer activity, different structural features become important, as selectivity shifts from bacterial to human topoisomerases. Modifications at the C-7 position and the C-3 carboxylic acid group are critical in converting an antibacterial agent into an anticancer one. researchgate.net

Correlation with Lipophilicity and Membrane Permeability

The ability of a drug to penetrate bacterial or mammalian cell membranes is a critical factor for its biological activity. This property is often related to the compound's lipophilicity (its affinity for a fatty, non-polar environment) and other physicochemical properties. QSAR studies frequently incorporate descriptors that model these characteristics.

Lipophilicity , commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key parameter. Studies have shown that for fluoroquinolones, lipophilicity can influence absorption, transport, and distribution. semanticscholar.org However, the correlation is not always straightforward; some studies have observed that passive diffusion is not the sole mechanism for bacterial penetration, indicating that an optimal lipophilicity range exists. sciengpub.ir

Membrane permeability is also modeled using descriptors like the Polar Surface Area (PSA) and the number of hydrogen bond donors/acceptors. youtube.com The permeability of carboxylic acid-containing drugs, like this compound, is known to be pH-dependent. nih.gov Computational models predicting permeability must often account for the different ionization states of the molecule. researchgate.net Studies have successfully correlated these descriptors with experimental permeability data, such as that from Caco-2 cell assays, to predict the oral absorption of drug candidates.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides detailed insights into geometry, charge distribution, and spectroscopic properties, which are fundamental to understanding chemical reactivity and intermolecular interactions. researchgate.net

DFT calculations have been widely applied to the fluoroquinolone class of compounds. Studies have used DFT to optimize molecular geometries, calculate vibrational frequencies (IR spectra), and predict NMR chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy compared to experimental data. als-journal.com For example, the B3LYP/aug-cc-pVDZ level of theory has been identified as suitable for predicting NMR properties of ciprofloxacin. als-journal.com

Furthermore, DFT is used to analyze the electronic properties that govern drug-target interactions. Calculations of frontier molecular orbitals (HOMO and LUMO) help explain the chemical stability and reactivity of the quinolone scaffold. nih.gov DFT has also been employed to study the non-covalent interactions in the drug-receptor complex, confirming that fluoroquinolones form stable complexes with their target enzymes through hydrogen bonds and π-stacking. als-journal.com This theoretical approach is also valuable for studying the binding properties of fluoroquinolones with metal ions, such as the Mg²⁺ ion that is crucial for the water-metal ion bridge in the enzyme's active site.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are fundamental to understanding its reactivity and potential interactions with other molecules. The presence of a fluorine atom at the 6-position and a carboxylic acid group at the 8-position on the quinoline ring significantly influences the electron distribution within this compound.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure. These studies often involve the calculation of molecular orbitals, electrostatic potential surfaces, and atomic charges. The fluorine atom, being highly electronegative, is expected to withdraw electron density from the quinoline ring, thereby affecting its aromaticity and the reactivity of different positions. The carboxylic acid group also acts as an electron-withdrawing group and provides a site for potential hydrogen bonding and deprotonation.

Predictions of reactivity can be derived from these electronic structure calculations. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators. A smaller HOMO-LUMO gap generally suggests higher reactivity. The locations of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | Varies with conformation | Influences solubility and intermolecular interactions. |

| HOMO Energy | Calculated Value (eV) | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Calculated Value (eV) | Indicates susceptibility to nucleophilic attack. |

| Electron Affinity | Calculated Value (eV) | Relates to the ability to accept an electron. |

| Ionization Potential | Calculated Value (eV) | Energy required to remove an electron. |

Note: Specific numerical values for electronic properties require dedicated quantum chemical calculations and may vary depending on the level of theory and basis set used.

Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical for its biological activity. For this compound, the primary source of conformational flexibility lies in the orientation of the carboxylic acid group relative to the quinoline ring.

Conformational analysis studies typically involve systematically rotating the rotatable bonds and calculating the potential energy of the resulting structures. The goal is to identify the low-energy, stable conformations that the molecule is most likely to adopt. The planarity of the quinoline ring is generally maintained, but the dihedral angle involving the C7-C8-C(O)-O bond of the carboxylic acid group is a key variable. The presence of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the quinoline ring can significantly stabilize certain conformations. mdpi.com

Table 2: Key Dihedral Angles in Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Range of Motion |

| C7-C8-C(O)-OH | Rotation of the carboxylic acid group | Can vary significantly, influencing intramolecular interactions. |

| C(quinoline)-C(quinoline)-C(carboxyl)-O | Defines the planarity of the substituent with the ring | Deviations from planarity can impact binding affinity. |

Molecular Dynamics Simulations

While conformational analysis provides a static picture of stable structures, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, particularly in a simulated biological environment.

Dynamic Behavior in Biological Environments

MD simulations can model the interactions of this compound with water molecules, ions, and, most importantly, biological macromolecules such as proteins and nucleic acids. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's flexibility, solvation properties, and binding dynamics.

In the context of drug discovery, MD simulations are invaluable for understanding how a ligand like this compound might interact with the active site of a target protein. For instance, simulations can reveal the stability of key hydrogen bonds, the role of water molecules in the binding pocket, and the conformational changes that both the ligand and the protein may undergo upon binding. This information is crucial for assessing the potential of the compound as an inhibitor or modulator of a biological target.

Virtual Screening and Lead Optimization

The computational insights gained from the studies described above are directly applicable to the fields of virtual screening and lead optimization in drug discovery.

Virtual screening involves the computational filtering of large libraries of compounds to identify those that are most likely to bind to a specific biological target. Pharmacophore models, which are three-dimensional arrangements of essential features required for biological activity, can be developed based on the structure of this compound and its known interactions. These models can then be used to search databases for other molecules with similar properties. For example, pharmacophore models have been generated from related fluoroquinolone drugs to screen for novel inhibitors of bacterial enzymes. mdpi.com

Once a "hit" compound is identified, lead optimization aims to modify its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. Computational chemistry plays a vital role in this process. By making in silico modifications to the structure of this compound—for instance, by adding or changing functional groups—researchers can predict the impact on its binding affinity and other properties before undertaking costly and time-consuming chemical synthesis. This rational design approach can accelerate the development of new therapeutic agents. For instance, structure-based lead optimization has been employed to identify novel antibacterial drug candidates. mdpi.com

Advanced Analytical Characterization and Environmental Research

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is a cornerstone for the molecular-level investigation of quinoline-based compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of 6-fluoroquinoline-8-carboxylic acid derivatives. Both ¹H and ¹³C NMR are routinely employed to confirm the successful synthesis of target compounds by identifying the chemical environment of hydrogen and carbon atoms.

In the analysis of quinoline-3-carboxylic acid derivatives, a related class of compounds, characteristic signals are observed. mdpi.com For instance, in the ¹H-NMR spectra of 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives, the proton of the carboxylic acid group (COOH) typically appears as a sharp singlet in the downfield region of δ 14.68–15.29 ppm. mdpi.com Protons on the quinoline (B57606) ring and substituent groups have distinct chemical shifts and coupling patterns that allow for unambiguous assignment. mdpi.com

¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbonyl carbon of the carboxylic acid group in derivatives is typically observed between δ 160-180 ppm. libretexts.org For example, in a series of ciprofloxacin (B1669076) derivatives, which share the fluoroquinolone core, ¹³C NMR signals were identified across a wide range, confirming the presence of various functional groups. nih.gov The structures of novel quinoline derivatives have been successfully analyzed using both ¹H and ¹³C NMR techniques, demonstrating the utility of this method in structural verification. rdd.edu.iq

Table 1: Representative NMR Chemical Shifts for Quinolone Carboxylic Acid Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Carboxylic Acid (-COOH) | 14.68 - 15.29 | mdpi.com |

| ¹H | Protons adjacent to carbonyls | ~2.0 - 2.5 | libretexts.org |

| ¹³C | Carbonyl Carbon (C=O) | ~160 - 180 | libretexts.org |

| ¹³C | Aromatic/Heterocyclic Carbons | 106 - 155 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. For derivatives of this compound, IR spectroscopy quickly confirms the presence of key structural features, particularly the carboxylic acid and any newly introduced functionalities.

The most characteristic IR signals for a carboxylic acid are a very broad O-H stretching band, often observed from 2500 cm⁻¹ to 3300 cm⁻¹, and a strong carbonyl (C=O) stretching band typically found between 1700 and 1725 cm⁻¹. libretexts.orgyoutube.com In the characterization of a novel quinoline derivative, the O-H of the carboxylic acid was noted at 3443 cm⁻¹. rdd.edu.iq The position of the carbonyl absorption can be influenced by molecular structure and conjugation. libretexts.org The synthesis of various fluoroquinolone derivatives is routinely confirmed using IR spectroscopy to verify the integrity of the core structure and the addition of new substituents. nih.gov

Table 2: Characteristic IR Absorption Frequencies for Carboxylic Acid Derivatives

| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity | Reference |

| O-H (Carboxylic Acid) | Stretch, H-bonded | 2500 - 3300 | Broad, Strong | libretexts.orgyoutube.com |

| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong | libretexts.orgyoutube.com |

| C-O | Stretch | 1210 - 1320 | Medium | libretexts.org |

| N-H (Amine/Amide) | Stretch | 3319 - 3205 | Medium | rdd.edu.iq |

Mass Spectrometry (MS, UPLC/MS/MS)